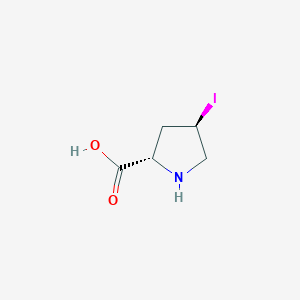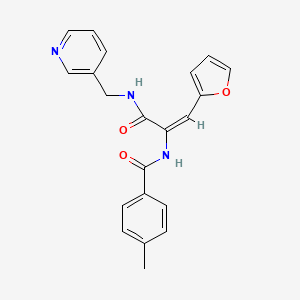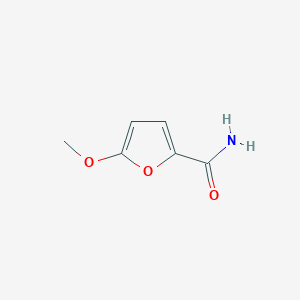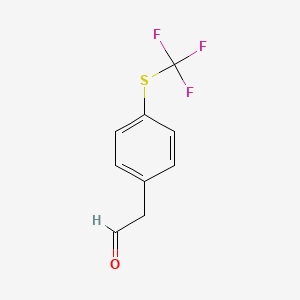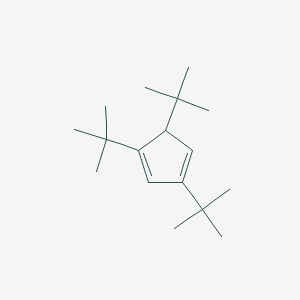
1,3-Cyclopentadiene, 1,3,5-tris(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tri-tert-butylcyclopenta-1,3-diene is a chemical compound with the molecular formula C₁₇H₃₀. It is a derivative of cyclopentadiene, where three hydrogen atoms are replaced by tert-butyl groups. This compound is known for its bulky structure, which influences its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tri-tert-butylcyclopenta-1,3-diene can be synthesized through the alkylation of cyclopentadiene with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically involves the use of phase-transfer catalysts to facilitate the transfer of reactants between different phases .
Industrial Production Methods
While specific industrial production methods for 1,3,5-tri-tert-butylcyclopenta-1,3-diene are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,3,5-Tri-tert-butylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tert-butyl ketones, while reduction can produce tert-butyl-substituted alkanes.
科学研究应用
1,3,5-Tri-tert-butylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to stabilize metal complexes.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 1,3,5-tri-tert-butylcyclopenta-1,3-diene exerts its effects involves its interaction with molecular targets through its bulky tert-butyl groups. These groups can influence the compound’s reactivity and stability, making it a valuable ligand in stabilizing high-spin metal complexes .
相似化合物的比较
Similar Compounds
- 1,2,4-Tri-tert-butylcyclopenta-1,3-diene
- Pentamethylcyclopentadiene
Uniqueness
1,3,5-Tri-tert-butylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides distinct steric effects compared to other similar compounds. This uniqueness makes it particularly useful in stabilizing certain metal complexes that other ligands cannot .
属性
CAS 编号 |
125735-41-3 |
|---|---|
分子式 |
C17H30 |
分子量 |
234.4 g/mol |
IUPAC 名称 |
1,3,5-tritert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C17H30/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9/h10-11,13H,1-9H3 |
InChI 键 |
WQFBXIQLFBQNLL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1C=C(C=C1C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


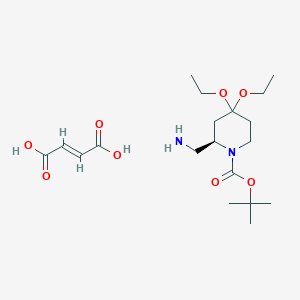
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)

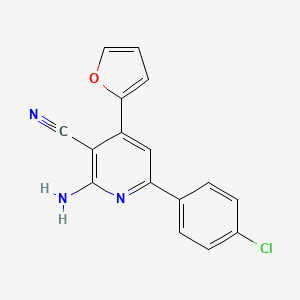
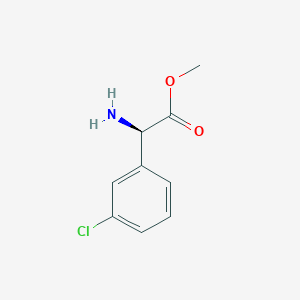
![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)

